5-Cyano-2-picoline
Overview
Description
5-Cyano-2-picoline, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135042. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
5-Cyano-2-methylpyridine, also known as 6-Methylnicotinonitrile or 5-Cyano-2-picoline, primarily targets enzymes involved in metabolic pathways. Notably, it has been used in the synthesis of inhibitors for inosine 5’-monophosphate dehydrogenase (IMPDH) and procollagen C-proteinase . IMPDH is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, while procollagen C-proteinase is involved in collagen maturation.
Biological Activity
5-Cyano-2-picoline, also known as 6-methylnicotinonitrile, is an organic compound with the molecular formula and a molecular weight of 118.14 g/mol. It has garnered attention in various fields of research due to its biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
This compound primarily acts on enzymes involved in metabolic pathways. Notably, it has been studied for its role as an inhibitor of inosine 5’-monophosphate dehydrogenase (IMPDH), which is crucial in purine metabolism. Additionally, it is involved in the synthesis of compounds that inhibit procollagen C-proteinase, which has implications in collagen synthesis and tissue remodeling.
Target Enzymes
- Inosine 5’-monophosphate dehydrogenase (IMPDH) : Inhibition affects nucleotide synthesis.
- Procollagen C-proteinase : Impacts collagen formation.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that small alkylamino substituents at the 5-position of the pyridine ring enhance inhibitory activity against ribonucleotide reductase, leading to improved antitumor efficacy in murine models.
Antibacterial Properties
Recent investigations have highlighted the antibacterial potential of this compound and its derivatives against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. For instance, one derivative was shown to have a minimum inhibitory concentration (MIC) of 12.5 μg/mL against E. coli, indicating moderate antibacterial activity .
Antioxidant Activity
The compound also exhibits antioxidant properties, with studies showing its ability to scavenge free radicals effectively. The antioxidant activity was measured using the DPPH radical scavenging method, demonstrating comparable effects to ascorbic acid .
Study on Antitumor Efficacy
A specific study evaluated the antitumor effects of thiosemicarbazone derivatives derived from this compound. The results indicated enhanced cytotoxicity against various cancer cell lines, suggesting that structural modifications can significantly influence biological activity.
Antibacterial Evaluation
In vitro studies assessed the antibacterial efficacy of a newly synthesized derivative against Pseudomonas aeruginosa. The compound demonstrated a strong inhibitory effect, supporting further exploration for potential therapeutic applications in treating bacterial infections .
Table 1: Biological Activities of this compound Derivatives
Activity Type | Target Organism/Enzyme | MIC (μg/mL) | Reference |
---|---|---|---|
Antitumor | Ribonucleotide reductase | N/A | |
Antibacterial | Escherichia coli | 12.5 | |
Antioxidant | DPPH Radical Scavenging | Comparable to Ascorbic Acid |
Table 2: Inhibitory Effects on Enzymes
Enzyme | Compound Tested | Inhibition (%) | Reference |
---|---|---|---|
Inosine 5’-monophosphate dehydrogenase (IMPDH) | This compound Derivative | Significant | |
Procollagen C-proteinase | Various Derivatives | Variable |
Properties
IUPAC Name |
6-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLOYQAQGYUPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300134 | |
Record name | 5-Cyano-2-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-48-8 | |
Record name | 3222-48-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Cyano-2-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 6-Methylnicotinonitrile?
A1: 6-Methylnicotinonitrile can be synthesized through several routes. One common approach involves the reaction of malononitrile with 4-methylpentan-2-one and an aryl carboxaldehyde in the presence of ammonium acetate []. Another method utilizes ylidenemalononitrile enamines, which undergo cyclization reactions with various reagents to afford substituted nicotinonitriles, including 6-Methylnicotinonitrile derivatives [].
Q2: What are the key structural features of 6-Methylnicotinonitrile?
A2: 6-Methylnicotinonitrile is a pyridine derivative with a methyl group at the 6th position and a nitrile group at the 5th position.
Q3: What types of biologically active compounds can be synthesized using 6-Methylnicotinonitrile as a starting material?
A3: 6-Methylnicotinonitrile serves as a valuable precursor for a diverse range of compounds, including:
- Pyridopyrimidines: These compounds are synthesized by reacting 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride followed by treatment with hydrogen chloride []. They have shown potential biological activities.
- Substituted Nicotinamides: These derivatives, synthesized through various modifications of the 6-Methylnicotinonitrile core [], exhibit a wide range of pharmacological activities.
- Thiosemicarbazones: Derivatives incorporating the 6-methylnicotinonitrile moiety have been explored for their anticancer activity, specifically as inhibitors of ribonucleotide reductase [].
Q4: Have any structure-activity relationship (SAR) studies been conducted on derivatives of 6-Methylnicotinonitrile?
A4: Yes, SAR studies have been conducted, particularly with thiosemicarbazone derivatives of 6-methylnicotinonitrile. Research suggests that the presence of small alkylamino substituents, like methylamino, ethylamino, and allylamino, at the 5-position of the pyridine ring significantly enhances the inhibitory activity against ribonucleotide reductase and improves antitumor activity in mice [].
Q5: Are there any reported applications of 6-Methylnicotinonitrile derivatives in medicinal chemistry?
A5: While the provided abstracts do not discuss specific drug candidates, the research highlights the potential of 6-Methylnicotinonitrile derivatives in medicinal chemistry:
- Anticancer Agents: The potent inhibition of ribonucleotide reductase by certain 6-Methylnicotinonitrile thiosemicarbazones suggests their potential as anticancer agents [].
- Anti-breast Cancer Agents: Research indicates the development of novel 3-pyridinecarbonitriles, structurally related to 6-Methylnicotinonitrile, incorporating sulfonamide moieties, as potential anti-breast cancer agents [, ].
Q6: What are the limitations of using 6-Methylnicotinonitrile in organic synthesis?
A6: While 6-Methylnicotinonitrile offers versatility, some limitations exist:
- Yield Variability: The yields of reactions involving 6-Methylnicotinonitrile and its derivatives can be inconsistent and substrate-dependent, ranging from trace amounts to good yields [].
- Limited Scope: The scope of some reactions, such as those using ylidenemalononitrile enamines, might be limited to specific substrates and reaction conditions [].
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